Cas no 1007488-29-0 ((1-Ethyl-1H-pyrazol-5-yl)methanol)

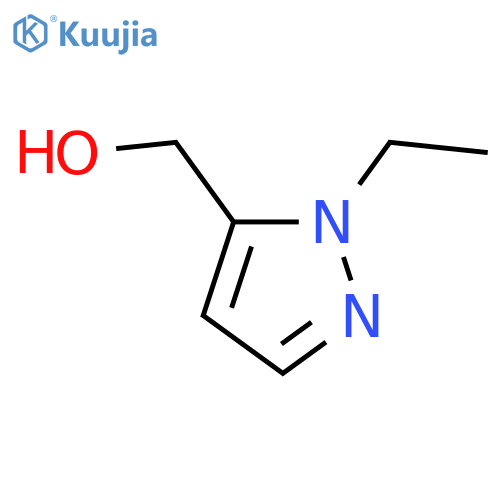

1007488-29-0 structure

商品名:(1-Ethyl-1H-pyrazol-5-yl)methanol

CAS番号:1007488-29-0

MF:C6H10N2O

メガワット:126.156401157379

MDL:MFCD08701089

CID:1076502

PubChem ID:23006116

(1-Ethyl-1H-pyrazol-5-yl)methanol 化学的及び物理的性質

名前と識別子

-

- (1-Ethyl-1H-pyrazol-5-yl)methanol

- 1-ethyl-1H-Pyrazole-5-methanol

- (2-ethylpyrazol-3-yl)methanol

- (2-ethyl-3-pyrazolyl)methanol

-

- MDL: MFCD08701089

- インチ: InChI=1S/C6H10N2O/c1-2-8-6(5-9)3-4-7-8/h3-4,9H,2,5H2,1H3

- InChIKey: XGSHTTWILBTVCJ-UHFFFAOYSA-N

- ほほえんだ: CCN1C(=CC=N1)CO

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 2

(1-Ethyl-1H-pyrazol-5-yl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-231538-0.25g |

(1-ethyl-1H-pyrazol-5-yl)methanol |

1007488-29-0 | 95% | 0.25g |

$65.0 | 2024-06-20 | |

| Enamine | EN300-231538-0.5g |

(1-ethyl-1H-pyrazol-5-yl)methanol |

1007488-29-0 | 95% | 0.5g |

$116.0 | 2024-06-20 | |

| abcr | AB305400-5 g |

(1-Ethyl-1H-pyrazol-5-yl)methanol; 95% |

1007488-29-0 | 5g |

€723.20 | 2023-04-26 | ||

| Key Organics Ltd | LS-05966-1G |

(1-ethyl-1H-pyrazol-5-yl)methanol |

1007488-29-0 | >95% | 1g |

£397.00 | 2025-02-08 | |

| TRC | E901315-100mg |

(1-Ethyl-1H-pyrazol-5-yl)methanol |

1007488-29-0 | 100mg |

$ 70.00 | 2022-06-02 | ||

| abcr | AB305400-250 mg |

(1-Ethyl-1H-pyrazol-5-yl)methanol; 95% |

1007488-29-0 | 250mg |

€159.10 | 2023-04-26 | ||

| Enamine | EN300-231538-1.0g |

(1-ethyl-1H-pyrazol-5-yl)methanol |

1007488-29-0 | 95% | 1.0g |

$185.0 | 2024-06-20 | |

| abcr | AB305400-5g |

(1-Ethyl-1H-pyrazol-5-yl)methanol, 95%; . |

1007488-29-0 | 95% | 5g |

€1045.70 | 2025-02-27 | |

| Enamine | EN300-231538-10g |

(1-ethyl-1H-pyrazol-5-yl)methanol |

1007488-29-0 | 95% | 10g |

$793.0 | 2023-09-15 | |

| Enamine | EN300-231538-5g |

(1-ethyl-1H-pyrazol-5-yl)methanol |

1007488-29-0 | 95% | 5g |

$535.0 | 2023-09-15 |

(1-Ethyl-1H-pyrazol-5-yl)methanol 関連文献

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

1007488-29-0 ((1-Ethyl-1H-pyrazol-5-yl)methanol) 関連製品

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1007488-29-0)(1-Ethyl-1H-pyrazol-5-yl)methanol

清らかである:99%

はかる:1g

価格 ($):184.0